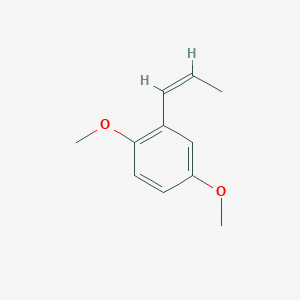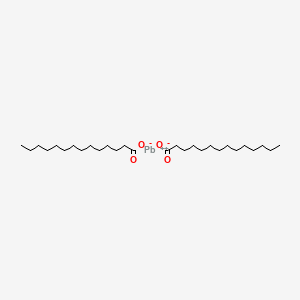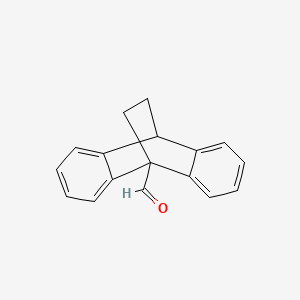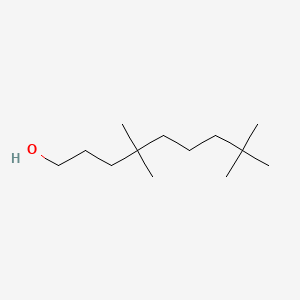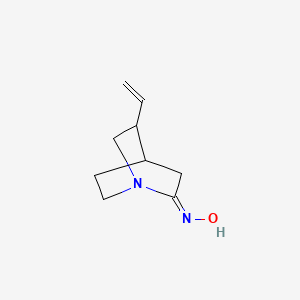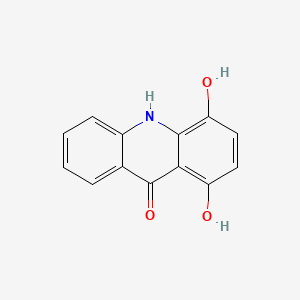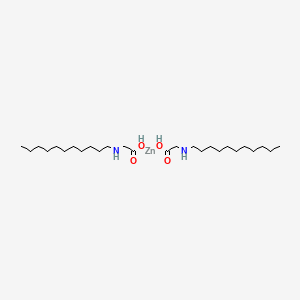
Bis(N-undecylglycinato-N,O)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-undecylglycinato-N,O)zinc: is a coordination compound with the molecular formula C26H54N2O4Zn. It is composed of zinc coordinated to two N-undecylglycinato ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-undecylglycinato-N,O)zinc typically involves the reaction of zinc salts with N-undecylglycine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The process involves the following steps:
- Dissolution of N-undecylglycine in the solvent.
- Addition of a zinc salt (e.g., zinc acetate) to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by filtration and purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(N-undecylglycinato-N,O)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc center to a lower oxidation state, although this is less common.
Substitution: Ligand substitution reactions can occur, where the N-undecylglycinato ligands are replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands and heating the reaction mixture.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Reduction: Reduced zinc species and modified ligands.
Substitution: New zinc-ligand complexes with different properties.
Applications De Recherche Scientifique
Chemistry: Bis(N-undecylglycinato-N,O)zinc is used as a precursor for the synthesis of other zinc complexes. It is also studied for its catalytic properties in organic reactions .
Biology: In biological research, this compound is investigated for its potential as a zinc ion donor in biochemical assays. It may also have applications in studying zinc-dependent enzymes .
Medicine: The compound’s potential therapeutic applications include its use as a zinc supplement in treating zinc deficiency. It is also explored for its antimicrobial properties .
Industry: In industrial applications, this compound is used in the formulation of coatings and paints due to its ability to enhance adhesion and corrosion resistance .
Mécanisme D'action
The mechanism of action of Bis(N-undecylglycinato-N,O)zinc involves the release of zinc ions in biological systems. These zinc ions can interact with various molecular targets, including enzymes and proteins. The compound’s effects are mediated through zinc-dependent pathways, influencing processes such as enzyme activity, gene expression, and cellular signaling .
Comparaison Avec Des Composés Similaires
- Bis(N-octylglycinato-N,O)zinc
- Bis(N-dodecylglycinato-N,O)zinc
- Bis(N-hexadecylglycinato-N,O)zinc
Comparison: Bis(N-undecylglycinato-N,O)zinc is unique due to its specific chain length of the undecyl group, which imparts distinct solubility and reactivity properties compared to its shorter or longer chain analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
84215-45-2 |
|---|---|
Formule moléculaire |
C26H54N2O4Zn |
Poids moléculaire |
524.1 g/mol |
Nom IUPAC |
2-(undecylamino)acetic acid;zinc |
InChI |
InChI=1S/2C13H27NO2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16;/h2*14H,2-12H2,1H3,(H,15,16); |
Clé InChI |
CSKSBTSDKFKAON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCC(=O)O.CCCCCCCCCCCNCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
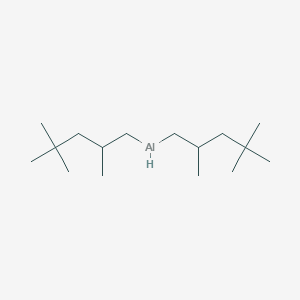
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
